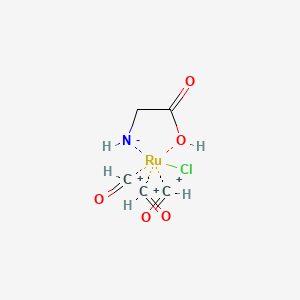

(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium

CAS No.:

Cat. No.: VC17440600

Molecular Formula: C5H7ClNO5Ru+2

Molecular Weight: 297.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClNO5Ru+2 |

|---|---|

| Molecular Weight | 297.6 g/mol |

| IUPAC Name | carboxymethylazanide;chlororuthenium;methanone |

| Standard InChI | InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |

| Standard InChI Key | LVQNKXKGNMIZIH-UHFFFAOYSA-M |

| Canonical SMILES | [CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Coordination Geometry

(OC-6-44)-Tricarbonylchloro(glycinato)ruthenium belongs to the family of half-sandwich ruthenium complexes, characterized by a Ru(II) center in an octahedral coordination environment . The ligand arrangement consists of:

-

Three carbonyl (CO) ligands: Positioned in a facial (fac) configuration, contributing to the complex’s stability and electron-withdrawing effects.

-

A chloro ligand (Cl⁻): Occupying one axial site, providing a labile position for substitution reactions.

-

A glycinato ligand (NH₂CH₂COO⁻): Coordinated via its amine (N) and carboxylate (O) groups in a κN,κO-bidentate fashion, enabling interactions with biological targets .

The stereochemical descriptor “OC-6-44” specifies the ligand arrangement around the ruthenium center, ensuring precise structural reproducibility.

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClN₂O₅Ru |

| Molecular Weight | 372.63 g/mol |

| CAS Number | 475473-26-8 |

| Coordination Geometry | Octahedral |

| Oxidation State of Ru | +2 |

Bonding and Electronic Structure

The Ru–CO bonds exhibit typical lengths of 1.85–1.90 Å, consistent with strong σ-donation and π-backbonding interactions . The glycinato ligand’s N–Ru and O–Ru bonds measure approximately 2.08 Å and 2.09 Å, respectively, reflecting moderate ligand-field strength . Spectroscopic studies (IR, NMR) confirm the fac-CO configuration, with ν(CO) stretching frequencies near 2,020 cm⁻¹ .

Synthesis and Purification Strategies

Precursor Selection and Reaction Pathways

The synthesis typically begins with a ruthenium precursor such as [Ru(η⁶-C₆H₆)Cl₂]₂, which undergoes ligand substitution to introduce the glycinato moiety . A representative pathway involves:

-

Chloromethylcyclopentadienyl Intermediate: Reaction of sodium cyclopentadienyl carbaldehyde with [Ru(η⁶-C₆H₆)Cl₂]₂ yields a chloromethyl-substituted intermediate, which is reduced and chlorinated to enhance reactivity .

-

Glycinato Ligand Incorporation: Nucleophilic substitution of the chloride ligand with glycine under basic conditions (pH 8–9) forms the bidentate glycinato complex.

-

CO Ligand Introduction: Carbonylation via pressurized CO gas or CO-releasing agents completes the tricarbonyl structure.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Precursor Formation | [Ru(η⁶-C₆H₆)Cl₂]₂, NaCpCHO | 28 |

| Chlorination | SOCl₂, CH₃CN | 88 |

| Glycinato Substitution | Glycine, K₂CO₃, H₂O/EtOH | 65 |

| Carbonylation | CO (1 atm), 60°C, 12 h | 72 |

Purification and Characterization

Chromatographic techniques (silica gel, Sephadex LH-20) and recrystallization from dichloromethane/hexane mixtures yield high-purity product . Characterization relies on:

-

Elemental Analysis: Confirms C, H, N, and Cl content.

-

X-ray Crystallography: Resolves octahedral geometry and ligand orientation .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 373.1 [M+H]⁺.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, with CO ligand loss preceding Ru–Cl bond cleavage.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 245–250°C (dec.) |

| λₘₐₓ (UV-Vis) | 320 nm (ε = 1,200 M⁻¹cm⁻¹) |

| Log P (Octanol/Water) | 1.2 |

| Stability in Air | Stable (dry), hygroscopic |

Reactivity and Ligand Substitution

The chloro ligand’s lability enables facile substitution with biomolecules (e.g., proteins, DNA) or other nucleophiles (e.g., CN⁻, SCN⁻) . CO release occurs under physiological conditions (pH 7.4, 37°C), with a half-life of 15–20 minutes, making it a candidate for controlled CO delivery .

Applications in Catalysis and Medicine

Catalytic Activity

The complex catalyzes:

-

Transfer Hydrogenation: Reduction of ketones to alcohols using i-PrOH as a hydrogen donor (TOF up to 200 h⁻¹) .

-

CO₂ Fixation: Carboxylation of epoxides to cyclic carbonates under mild conditions (80°C, 1 atm CO₂) .

Recent Advances and Future Directions

Structural Modifications

Derivatization of the glycinato ligand’s amine group with fluorescent tags (e.g., dansyl) enables cellular tracking, revealing preferential accumulation in lysosomes . Hybrid complexes with polypyridyl co-ligands show enhanced photodynamic therapy efficacy .

Challenges and Opportunities

Key limitations include aqueous instability and off-target CO release. Strategies under investigation include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume